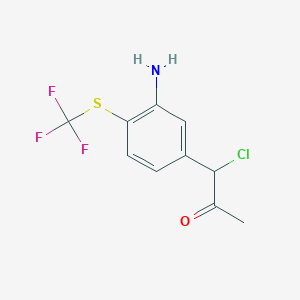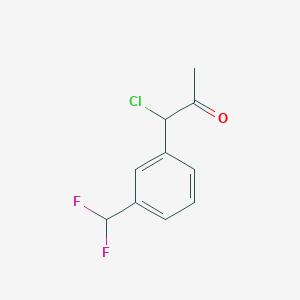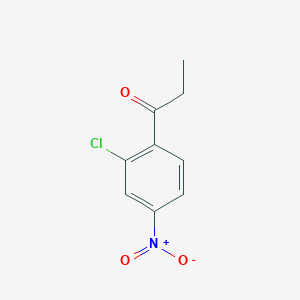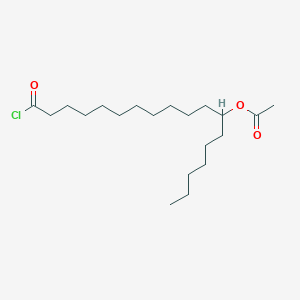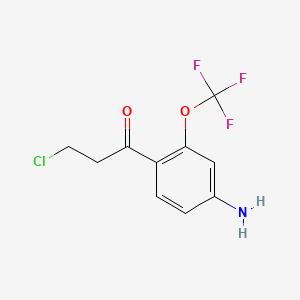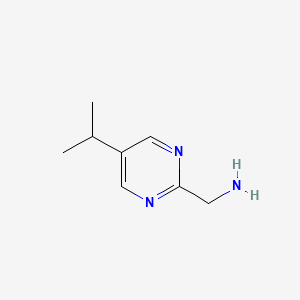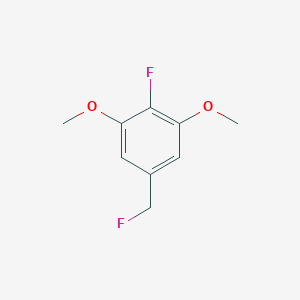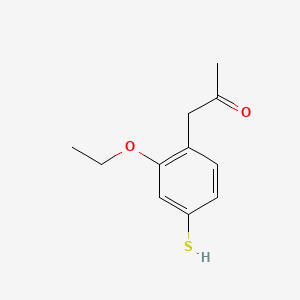
2-(Pyridin-3-yl)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Pyridin-3-yl)phenyl)boronic acid is an organoboron compound with the molecular formula C11H10BNO2. It is a white to off-white solid that is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is notable for its ability to form stable bonds with various organic groups, making it a valuable reagent in the field of synthetic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-(Pyridin-3-yl)phenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids . Another common method is hydroboration, where a B-H bond is added over an alkene or alkyne to produce the corresponding alkyl or alkenylborane .
Industrial Production Methods: Industrial production of (3-(Pyridin-3-yl)phenyl)boronic acid often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are favored due to their mild conditions and high functional group tolerance. The process typically employs palladium catalysts and bases such as potassium acetate to facilitate the formation of the desired boronic acid .
Análisis De Reacciones Químicas
Types of Reactions: (3-(Pyridin-3-yl)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an electrophilic organic group, facilitated by a palladium catalyst . Other reactions include oxidation, where the boronic acid is converted to a phenol, and nucleophilic substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, bases like potassium acetate, and solvents such as toluene or ethanol. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products: The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, the primary product is a biaryl compound, which is formed by the coupling of the boronic acid with an aryl halide .
Aplicaciones Científicas De Investigación
(3-(Pyridin-3-yl)phenyl)boronic acid has a wide range of applications in scientific research. In chemistry, it is used as a reagent in cross-coupling reactions to synthesize complex organic molecules . In biology, it has been employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms . In medicine, it is used in the synthesis of pharmaceuticals, particularly those that require the formation of carbon-carbon bonds . Industrially, it is used in the production of polymers and other advanced materials .
Mecanismo De Acción
The mechanism by which (3-(Pyridin-3-yl)phenyl)boronic acid exerts its effects is primarily through its ability to form stable carbon-boron bonds. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process involves the transfer of an organic group from boron to palladium, which then couples with an electrophilic organic group .
Comparación Con Compuestos Similares
Similar compounds to (3-(Pyridin-3-yl)phenyl)boronic acid include other arylboronic acids, such as phenylboronic acid and 4-pyridinylboronic acid . These compounds share similar reactivity and are also used in cross-coupling reactions. (3-(Pyridin-3-yl)phenyl)boronic acid is unique in its ability to form stable bonds with a wide range of organic groups, making it particularly versatile in synthetic applications .
Propiedades
Fórmula molecular |
C11H10BNO2 |
|---|---|
Peso molecular |
199.02 g/mol |
Nombre IUPAC |
(2-pyridin-3-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H10BNO2/c14-12(15)11-6-2-1-5-10(11)9-4-3-7-13-8-9/h1-8,14-15H |
Clave InChI |
DOPGTLXLYYWOHC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=CC=C1C2=CN=CC=C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


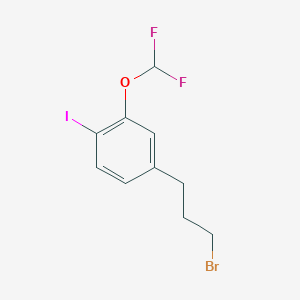

![(E)-N-(4-(4-amino-3-(5-chloro-3-methylbenzofuran-2-yl)-7-oxo-6,7-dihydro-2H-pyrazolo[3,4-d]pyridazin-2-yl)phenyl)-4-(dimethylamino)but-2-enamide](/img/structure/B14054260.png)
